2-Methoxyphenyl(4-chlorophenyl)acetate

Description

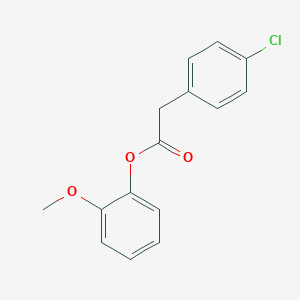

2-Methoxyphenyl(4-chlorophenyl)acetate is an ester derivative composed of a 2-methoxyphenolic moiety linked via an acetate bridge to a 4-chlorophenyl group.

Properties

Molecular Formula |

C15H13ClO3 |

|---|---|

Molecular Weight |

276.71 g/mol |

IUPAC Name |

(2-methoxyphenyl) 2-(4-chlorophenyl)acetate |

InChI |

InChI=1S/C15H13ClO3/c1-18-13-4-2-3-5-14(13)19-15(17)10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3 |

InChI Key |

RXCCIURVXAYDPL-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OC(=O)CC2=CC=C(C=C2)Cl |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are selected for comparison based on structural similarity, substituent patterns, and available

Methyl 4-Chlorophenylacetate (CAS 52449-43-1)

- Molecular Formula : C₉H₉ClO₂

- Molecular Weight : 184.61 g/mol

- Key Features : Simplest analog with a methyl ester group instead of 2-methoxyphenyl.

- Synthesis : Reported yields range from 70% to 88%, indicating efficient esterification under standard conditions .

- Applications : Used as an intermediate in pharmaceuticals and agrochemicals .

Thiazolidine-2,4-dione Derivatives (Compounds 37–40)

- General Structure : 4-[Substituted hydrazinylidene]methyl-2-methoxyphenyl (thiazolidine-2,4-dione-ylidene)acetates.

- Key Features : Incorporates a thiazolidine-2,4-dione ring and hydrazine-carbothioamide substituents.

- Data :

Methyl 2-(4-Chlorophenyl)sulfanylacetate (CAS 15446-15-8)

- Molecular Formula : C₉H₉ClO₂S

- Molecular Weight : 216.68 g/mol

- Key Features : Sulfur atom replaces the oxygen in the acetate bridge, altering electronic properties.

- Applications: Potential as a pesticide intermediate due to sulfur’s nucleophilic reactivity .

Methyl 2-[4-(4-Chloro-2-methoxyphenyl)phenyl]acetate (CAS 1820664-73-0)

- Molecular Formula : C₁₆H₁₅ClO₃

- Molecular Weight : 290.74 g/mol

- Key Features : Biphenyl structure with methoxy and chloro substituents.

- Physical Properties : Predicted density 1.194 g/cm³; higher molecular weight correlates with elevated boiling point (374.4°C) .

Isopropyl 2-Bromo-2-(4-chlorophenyl)acetate

- Key Features : Bromine substituent introduces steric bulk and polarizability.

- Physical State : Liquid at room temperature, contrasting with solid-state analogs (e.g., compound 39) .

Physicochemical Properties

Melting Points and Stability

- 2-Methoxyphenyl(4-chlorophenyl)acetate : Expected to have a higher melting point (~190–200°C) due to aromatic stacking, similar to compound 39 .

- Methyl 4-Chlorophenylacetate : Lower melting point (liquid or semi-solid) due to simpler structure .

- Thiazolidine Derivatives : Higher melting points (190–214°C) due to rigid heterocyclic rings .

Molecular Weight and Solubility

- Bulkier derivatives (e.g., biphenyl analog, MW 290.74 g/mol) exhibit lower aqueous solubility compared to simpler esters (e.g., methyl 4-chlorophenylacetate, MW 184.61 g/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.